

# CAS number and molecular formula of 1-Azidooctane

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## Compound of Interest

Compound Name: 1-Azidooctane

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## 1-Azidooctane: A Technical Guide for Researchers

A comprehensive overview of the chemical properties, synthesis, and applications of **1-Azidooctane**, a versatile molecular tool in chemical biology and drug discovery.

### Introduction

**1-Azidooctane** is a linear alkyl azide that has emerged as a valuable chemical probe in various scientific disciplines, particularly in the fields of chemical biology, drug development, and materials science. Its terminal azide group, coupled with its eight-carbon alkyl chain, allows for its use in a wide range of bioorthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This technical guide provides an in-depth overview of **1-Azidooctane**, including its chemical and physical properties, detailed synthesis protocols, and its applications in advanced research, with a focus on its utility for researchers, scientists, and drug development professionals.

### Chemical and Physical Properties

**1-Azidooctane**, also known as octyl azide, is a colorless to pale yellow liquid. Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.

Identifier	Value
CAS Number	7438-05-3[1]
Molecular Formula	C <sub>8</sub> H <sub>17</sub> N <sub>3</sub> [1]
Molecular Weight	155.24 g/mol [1]
IUPAC Name	1-azidooctane[2]
Synonyms	Octyl azide

Physicochemical Property	Value
Density	0.849 g/mL at 25 °C
Boiling Point	85-86 °C at 10 mmHg
Refractive Index	1.439 at 20 °C
Solubility	Insoluble in water; soluble in organic solvents like ethanol, ether, and acetone.

## Synthesis of 1-Azidooctane

**1-Azidooctane** is most commonly synthesized via a nucleophilic substitution reaction where an azide salt, typically sodium azide, displaces a leaving group from an octyl derivative. The most common precursor is 1-bromooctane.

## Experimental Protocol: Synthesis from 1-Bromooctane

This protocol details the synthesis of **1-Azidooctane** from 1-bromooctane and sodium azide in a biphasic solvent system with a phase-transfer catalyst.

Materials:

- 1-bromooctane (1.0 eq)
- Sodium azide (NaN<sub>3</sub>) (1.5 eq)

- Tetrabutylammonium bromide (TBAB) (0.05 eq)
- Toluene
- Water
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromooctane and tetrabutylammonium bromide in toluene.
- In a separate beaker, dissolve sodium azide in water.
- Add the aqueous sodium azide solution to the toluene solution of 1-bromooctane.
- Heat the biphasic mixture to reflux (approximately 90-100 °C) with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) and is usually complete within 24-48 hours.
- After the reaction is complete, cool the mixture to room temperature.

- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude **1-Azidoctane**.
- The crude product can be purified by vacuum distillation to obtain pure **1-Azidoctane**.

Characterization: The successful synthesis of **1-Azidoctane** can be confirmed by spectroscopic methods. The characteristic azide stretch is readily identifiable in the infrared (IR) spectrum as a strong, sharp absorption band around  $2100\text{ cm}^{-1}$ . Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ) and mass spectrometry (MS) can be used to further confirm the structure and purity of the product.

## Applications in Research and Drug Development

The utility of **1-Azidoctane** in research stems from its ability to participate in bioorthogonal "click" chemistry reactions. The azide group serves as a handle that can be selectively reacted with an alkyne-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage. This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for biological applications.

## Metabolic Labeling and Chemical Proteomics

**1-Azidoctane** can be used as a chemical reporter to study lipid metabolism and protein lipidation. As a surrogate for natural fatty acids, it can be metabolically incorporated into cellular lipids and lipid-modified proteins. Subsequent "clicking" with an alkyne-tagged reporter molecule, such as a fluorophore or a biotin affinity tag, allows for the visualization, identification, and quantification of these lipidated biomolecules.

## Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the CuAAC reaction to conjugate **1-Azidooctane** (or a biomolecule labeled with it) to an alkyne-containing molecule.

Materials:

- Azide-containing molecule (e.g., **1-Azidooctane** or cell lysate from cells treated with **1-Azidooctane**) (1.0 eq)
- Alkyne-containing reporter molecule (e.g., alkyne-fluorophore or alkyne-biotin) (1.1 eq)
- Copper(II) sulfate ( $\text{CuSO}_4$ ) (0.1 eq)
- Sodium ascorbate (0.5 eq)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper-ligand (optional, but recommended for biological samples)
- Phosphate-buffered saline (PBS) or an appropriate buffer
- Dimethyl sulfoxide (DMSO) for dissolving reagents

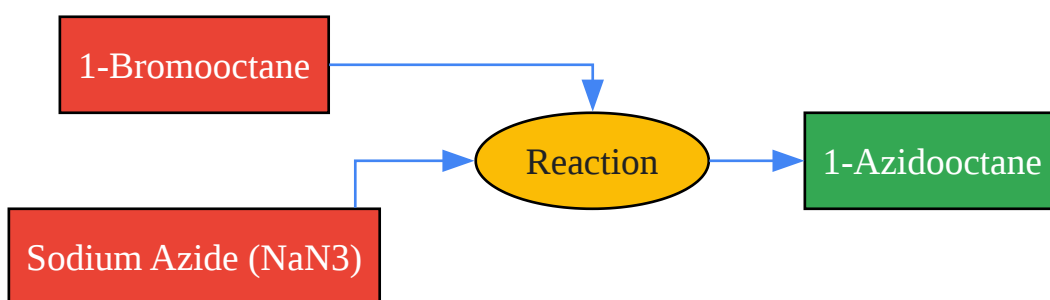
Procedure:

- Prepare stock solutions of all reagents. Dissolve the alkyne-reporter,  $\text{CuSO}_4$ , sodium ascorbate, and the copper ligand in appropriate solvents (e.g., DMSO for the reporter and ligand, water or buffer for  $\text{CuSO}_4$  and sodium ascorbate).
- In a reaction tube, combine the azide-containing sample with the alkyne-reporter in the chosen buffer.
- If using a ligand, pre-mix the  $\text{CuSO}_4$  solution with the ligand solution before adding it to the reaction mixture.
- Add the  $\text{CuSO}_4$  (or  $\text{CuSO}_4$ /ligand complex) to the reaction mixture.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

- Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently agitated during this time.
- The resulting triazole-linked product can then be analyzed by appropriate methods, such as SDS-PAGE and in-gel fluorescence scanning (for fluorescent reporters) or Western blotting and streptavidin detection (for biotin reporters).

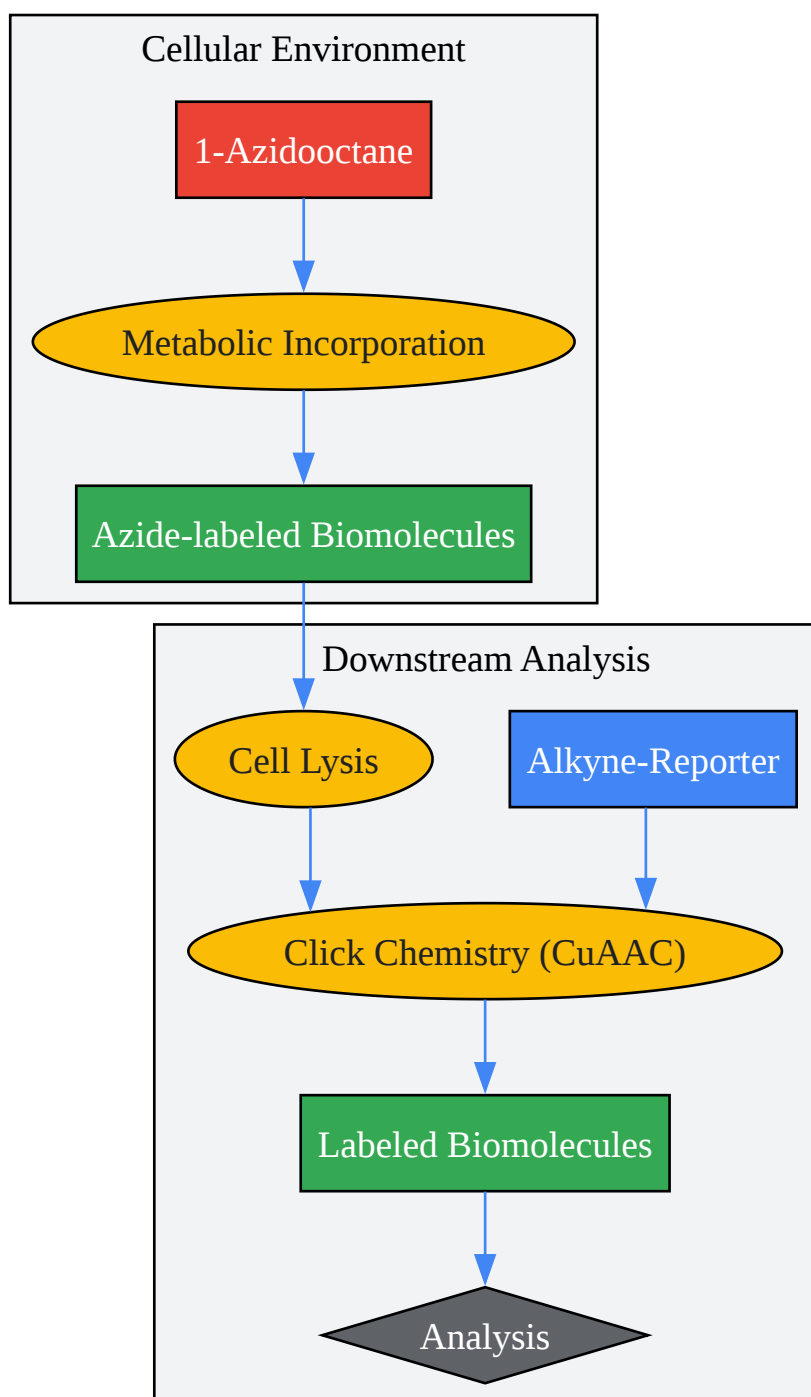
## Visualizing Workflows and Pathways

The synthesis and application of **1-Azidooctane** can be visualized through logical diagrams.



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Caption: Synthesis of **1-Azidooctane** from 1-bromooctane.



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Caption: Experimental workflow for metabolic labeling with **1-Azido-octane**.

## Safety and Handling

**1-Azido-octane** is an organic azide and should be handled with caution. Organic azides can be energetic and potentially explosive, especially when heated or in concentrated form.

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid contact with strong oxidizing agents and strong acids. Store in a cool, dark, and well-ventilated area.

## Conclusion

**1-Azido-octane** is a powerful and versatile tool for researchers in the life sciences and drug discovery. Its straightforward synthesis and its utility in the robust and reliable CuAAC click reaction make it an invaluable probe for studying a variety of biological processes. The ability to metabolically incorporate the octyl azide moiety into cellular components provides a powerful strategy for the investigation of lipid metabolism and protein lipidation, offering insights into cellular signaling and disease pathogenesis. As the field of chemical biology continues to expand, the applications of **1-Azido-octane** and similar molecular probes are poised to play an increasingly important role in the development of new diagnostics and therapeutics.

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## References

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